3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one
Description
The compound 3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a dihydropyrimidinone core substituted with a 3,5-difluorophenylmethyl group at position 3, a methyl group at position 6, and a thiomorpholin-4-yl moiety at position 2.
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-6-methyl-2-thiomorpholin-4-ylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-11-6-15(22)21(10-12-7-13(17)9-14(18)8-12)16(19-11)20-2-4-23-5-3-20/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANISIYNBFMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCSCC2)CC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Compounds with similar structures have been found to interact with various targets, such as theNrf2 and CYP51 proteins. These proteins play crucial roles in cellular defense mechanisms and fungal metabolism, respectively.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
The compound may affect several biochemical pathways based on the targets of similar compounds. For instance, the activation of Nrf2 can lead to the protection against oxidative stress and inflammation. On the other hand, the inhibition of CYP51 can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and brain tissue targeting function.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown neuroprotective effects and the ability to inhibit inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
The dihydropyrimidinone core distinguishes the target compound from structurally related heterocycles. For example:
- Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 from ) replace the dihydropyrimidinone with a fused thiazolo-pyrimidine system. This modification introduces additional sulfur atoms and rigidity, which may enhance metabolic stability but reduce conformational flexibility compared to the target compound .
- Diazaspiro and Pyrrolo-Pyridazine Cores (–3) feature spiro or fused bicyclic systems, such as diazaspiro[3.5]nonene or pyrrolo[1,2-b]pyridazine. These scaffolds often improve target selectivity due to their three-dimensional complexity but may suffer from synthetic challenges and reduced solubility compared to the planar dihydropyrimidinone core .
Table 1: Core Scaffold Comparison
| Compound Type | Core Structure | Key Features | Potential Advantages |
|---|---|---|---|
| Target Compound | 3,4-Dihydropyrimidin-4-one | Planar, flexible, moderate polarity | Balanced pharmacokinetics |
| Thiazolo[4,5-d]pyrimidine | Fused thiazole-pyrimidine | Rigid, sulfur-rich | Enhanced metabolic stability |
| Diazaspiro Systems | Spirocyclic diazaspiro | 3D complexity | Improved target selectivity |
Heterocyclic Substituent Analysis
The thiomorpholin-4-yl group in the target compound is a critical distinguishing feature:
- Thiomorpholine vs. This contrasts with morpholinyl derivatives in –3 (e.g., EP 4,374,877 compounds), which may exhibit better aqueous solubility but reduced tissue distribution .
- Thioxo vs. Amino Groups: Compounds like 19 and 20 () incorporate thioxo or aminocoumarin substituents. These groups introduce hydrogen-bonding capabilities but may increase susceptibility to oxidative degradation compared to the stable thiomorpholine moiety .
Table 2: Heterocyclic Substituent Impact
| Substituent | Polarity | Metabolic Stability | Binding Affinity Hypothesis |
|---|---|---|---|
| Thiomorpholin-4-yl | Moderate | High | Enhanced hydrophobic interactions |
| Morpholin-4-yl | Higher | Moderate | Improved solubility |
| Thioxo/Amino Groups | Variable | Lower | Polar interactions, redox sensitivity |
Fluorine Substituent Patterns
The 3,5-difluorophenylmethyl group in the target compound is strategically positioned to optimize steric and electronic effects. In contrast:
- 2,3-Difluoro-4-substituted Phenyl groups in –3 (e.g., EP 4,374,877) introduce fluorine atoms at adjacent positions, which may disrupt π-π stacking interactions but improve resistance to cytochrome P450 oxidation .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
Answer:
The synthesis can leverage cross-coupling reactions, such as Suzuki-Miyaura coupling, for introducing aryl or heteroaryl substituents. A typical protocol involves:
- Using 3-iodo-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one as a core intermediate.
- Reacting with 3,5-difluorophenylboronic acid in a 1:1 mixture of 1,4-dioxane/water under inert conditions.
- Catalyzing with tetrakis(triphenylphosphine)palladium(0) (0.1–1 mol%) and sodium carbonate (2–3 equiv.) at 100°C for 12–24 hours .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) yields >75% purity. Adjust pH to 10 with ammonium hydroxide to stabilize intermediates.
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Combine NMR spectroscopy (¹H, ¹³C, 19F) and HPLC-MS for definitive characterization:
- ¹H NMR : Confirm presence of thiomorpholine protons (δ 2.6–3.1 ppm) and difluorophenyl aromatic signals (δ 6.8–7.2 ppm).
- 19F NMR : Verify fluorine environments (e.g., para/meta coupling in difluorophenyl group).
- HPLC-MS : Use C18 columns (acetonitrile/0.1% formic acid) with ESI+ mode to detect [M+H]+ ions. Compare retention times with synthetic standards .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
Screen for antimicrobial or kinase inhibition activity using:
- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 1–100 µM.
- Kinase inhibition : Use ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR) with IC50 determination.
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices. Reference structurally similar pyrimidine derivatives (e.g., pyrido[3,4-d]pyrimidines) for activity benchmarks .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
Design a focused library with systematic substitutions:
- Core modifications : Replace thiomorpholine with morpholine or piperazine to assess ring size impact.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the difluorophenyl position.
- Biological testing : Compare IC50 values across analogs using dose-response curves. Prioritize substituents that enhance potency >2-fold while maintaining solubility (>50 µM in PBS) .
Advanced: How to resolve contradictions between in vitro activity and poor in vivo efficacy?
Answer:
Address pharmacokinetic limitations through:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (<200 nm) via emulsion-solvent evaporation.
- Metabolic stability : Conduct liver microsome assays (human/rat) to identify vulnerable sites (e.g., dihydropyrimidinone oxidation). Introduce deuterium or methyl groups to block metabolic hotspots .
- Statistical validation : Apply ANOVA to compare treatment groups in rodent models (n ≥ 8) with repeated measures to account for inter-subject variability .
Advanced: What computational strategies support mechanistic studies?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR).
- QSAR modeling : Train models with MOE descriptors (e.g., logP, polar surface area) to predict IC50 values for novel analogs. Validate with leave-one-out cross-validation (R² > 0.7) .
Advanced: How to evaluate environmental and metabolic fate?
Answer:
- Environmental persistence : Use OECD 307 guidelines to assess aerobic soil degradation (t1/2 < 60 days).
- Metabolite profiling : Incubate with human hepatocytes (37°C, 24h) and analyze via UPLC-QTOF-MS. Identify phase I metabolites (e.g., hydroxylation) and phase II conjugates (e.g., glucuronidation) .
Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?
Answer:
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using a central composite design.
- In-process controls : Monitor intermediates by TLC or inline IR spectroscopy to ensure consistent conversion (>95%).
- Statistical process control (SPC) : Track purity (HPLC) and yield across 10 batches; discard outliers beyond ±3σ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
